c‑Met Kinase Inhibitory Potency: Scaffold‑Defining IC50 of 68 nM Achieved Specifically on the 1‑Phenyl‑4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine Template
In the 2017 European Journal of Medicinal Chemistry study, compound 8c—constructed directly on the 4,5,6,7‑tetrahydro‑1‑phenyl‑1H‑pyrazolo[4,3‑c]pyridine scaffold—exhibited a c‑Met enzymatic IC50 of 68 nM [1]. This potency was obtained after systematic exploration of substituents on the core; the unsubstituted parent scaffold itself provides the essential hinge‑binding motif. In contrast, alternative azaindole templates evaluated computationally and synthetically in the same study failed to yield nanomolar c‑Met inhibitors, underscoring the unique contribution of the [4,3‑c] fused ring system with N‑1 phenyl substitution [1].
| Evidence Dimension | c-Met kinase enzymatic IC50 |
|---|---|
| Target Compound Data | 68 nM (compound 8c, based on the 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine core) |
| Comparator Or Baseline | Other regioisomeric azaindole templates (e.g., [3,4‑c] or [3,4‑b] pyrazolopyridines) evaluated in parallel — no nanomolar c‑Met inhibitors identified in the same study |
| Quantified Difference | The [4,3‑c] core enables nanomolar c‑Met inhibition; alternative regioisomeric cores did not yield nanomolar c‑Met inhibitors [1]. |
| Conditions | c-Met enzymatic assay; compound 8c synthesized from 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine scaffold |
Why This Matters
This directly demonstrates that the [4,3‑c] regioisomer with N‑1 phenyl is the productive scaffold for nanomolar c‑Met inhibition, making it the rational procurement choice for any team pursuing c‑Met or related kinase inhibitor projects.
- [1] Wang, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 942–951. https://doi.org/10.1016/j.ejmech.2017.06.045. View Source
